Welcome to the BenchChem Online Store!
molecular formula C10H14O B1595118 1-Isopropoxy-2-methylbenzene CAS No. 33426-60-7

1-Isopropoxy-2-methylbenzene

Cat. No. B1595118
M. Wt: 150.22 g/mol
InChI Key: ONNCZAPKYZWFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04166735

Procedure details

To a solution of 54.1 g (0.5 mole) of ortho-cresol in 150 ml of DMSO was added portionwise and with stirring 12 g of 57% sodium hydroxide. This addition was exothermic to 45° C. After 2 hours at ambient temperature, 61.5 g (0.5 mole) of isopropyl bromide in 50 ml of DMSO was added dropwise with stirring. After another 2 hours, the reaction mixture was poured into 1000 ml of ice water and extracted with ether. Distillation of the dried extract gave 53.9 g of product as a colorless liquid; b.p. 94°-96° C. (30 mm).
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].[CH:11](Br)([CH3:13])[CH3:12]>CS(C)=O>[C:1]1([CH3:8])[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=1[O:7][CH:11]([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
54.1 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
61.5 g
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
was exothermic to 45° C
WAIT
Type
WAIT
Details
After another 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DISTILLATION
Type
DISTILLATION
Details
Distillation of the dried
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.